molecular formula C28H48O2 B1232966 14-Hydroxymethylcholest-6-en-3-ol CAS No. 68206-55-3

14-Hydroxymethylcholest-6-en-3-ol

Cat. No.: B1232966
CAS No.: 68206-55-3
M. Wt: 416.7 g/mol
InChI Key: FMFMWXWMFAWXSZ-OJPWOUKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Hydroxymethylcholest-6-en-3-ol is a steroidal compound characterized by a cholestane backbone with a hydroxymethyl group (-CH2OH) at position C14, a hydroxyl group (-OH) at C3, and a double bond at the Δ6 position. This structural configuration distinguishes it from other cholestane derivatives, as the hydroxymethyl group at C14 introduces unique steric and electronic properties.

Properties

CAS No.

68206-55-3

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5R,8R,9S,10S,13R,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)23-13-16-28(18-29)25-10-9-21-17-22(30)11-14-26(21,4)24(25)12-15-27(23,28)5/h9-10,19-25,29-30H,6-8,11-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28?/m1/s1

InChI Key

FMFMWXWMFAWXSZ-OJPWOUKTSA-N

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2C=CC4C3(CCC(C4)O)C)C)CO

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3[C@H]2C=C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2C=CC4C3(CCC(C4)O)C)C)CO

Synonyms

14 alpha-hydroxymethyl-5 alpha-cholest-6-en-3 beta-ol
14-hydroxymethylcholest-6-en-3-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences between 14-Hydroxymethylcholest-6-en-3-ol and related compounds derived from the evidence:

Compound Name Substituents/Functional Groups Backbone Structure Key Differences Reference
This compound C3-OH, C14-CH2OH Cholest-6-en Reference compound -
14-Hydroxymethylcholest-6-ene-3,15-diol C3-OH, C14-CH2OH, C15-OH Cholest-6-en Additional hydroxyl at C15
(6β)-6-Hydroxycholest-4-en-3-one C6β-OH, C3 ketone Cholest-4-en Ketone at C3 vs. hydroxyl; Δ4 vs. Δ6
Cholest-5-en-3β,24S-diol C3β-OH, C24S-OH Cholest-5-en Hydroxyl at C24S; Δ5 vs. Δ6
12-Hydroxy-13,14,15,16-tetranor-ent-halimene-5(10)-en-18,2β-ol ester C12-OH, ester groups at C18 and C2β Halimene-5(10)-en Truncated side chain; esterification
Key Observations:

Functional Group Positioning: The C14 hydroxymethyl group in the target compound is rare among steroidal analogs, which often feature hydroxyls or ketones at positions like C3, C6, or C24 .

Polarity and Reactivity: The diol 14-hydroxymethylcholest-6-ene-3,15-diol (CAS 75039-74-6) exhibits higher polarity due to dual hydroxyls at C3 and C15, which may enhance solubility in polar solvents compared to the mono-ol target compound. The C3 ketone in (6β)-6-Hydroxycholest-4-en-3-one reduces hydrogen-bonding capacity relative to the hydroxyl group in the target compound, likely affecting receptor binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.